molecular formula C17H13NO2 B1672936 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol CAS No. 138736-73-9

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol

Cat. No. B1672936
M. Wt: 263.29 g/mol
InChI Key: NADCEWZYITXLKJ-KAMYIIQDSA-N
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Description

“1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol” is a chemical compound that has been studied for its potential applications in the detection and adsorption of aluminum ions . It has been used to create a novel “on–off” Al3+ ions fluorescence-enhanced sensor (AH-2) and its hydrogel hybrid (PAMN) . The compound showed excellent selectivity and ultrasensitivity to Al3+ ions .


Molecular Structure Analysis

The molecular structure of “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol” has been studied using various spectroscopic techniques . The structure comprises two independent and similar molecules . In each molecule, C13H11NO2, adopt an E configuration about the azomethine C–N double bond .

Scientific Research Applications

Catalysis and Organic Synthesis

Schiff bases, including compounds structurally related to 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol, play a crucial role in catalysis and organic synthesis. For example, magnetic nanoparticle-supported 2-(((4-(1-iminoethyl)phenyl)imino)methyl)phenols have been synthesized and applied in the one-pot three-component reaction of substituted benzaldehydes, 2-naphthol, and amides for the synthesis of 1-amidoalkyl-2-naphthols. These processes occur under solvent-free conditions, highlighting the importance of such compounds in promoting green chemistry principles by minimizing solvent use and facilitating catalyst recovery and reuse (Ghorbani et al., 2020).

Material Science and Engineering

In material science, compounds derived from Schiff bases, such as those related to 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol, are explored for their potential applications in the development of new materials. The synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs) exemplify the versatility of these compounds. The research indicates that such materials may have significant applications in the electronics and display industries, offering insights into the design of new photoluminescent materials with potential use in OLED technology (García-López et al., 2014).

Electrochemistry and Corrosion Inhibition

The electrochemical behavior of Schiff bases on graphite electrodes has been studied, showcasing their potential in corrosion inhibition. This research demonstrates the irreversible reduction of 1-{[(3-halophenyl)imino]methyl}-2-naphthol compounds on graphite electrodes, revealing their utility in protective coatings and materials engineering to prevent metal corrosion. Such studies contribute to the understanding of the electrochemical properties of Schiff bases and their applications in extending the lifespan of metals in corrosive environments (Polat et al., 2004).

Future Directions

The compound has potential applications in the detection and adsorption of aluminum ions . It could be used to create sensors for detecting Al3+ ions in the environment and biological systems . Future research could explore these applications further .

properties

IUPAC Name

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVOPRNBGRDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233809
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
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Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol

CAS RN

894-93-9
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
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Record name 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol
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Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
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Record name 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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